Cholest-4-ene-3,6-dione 3-oxime
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H43NO2 |
|---|---|
Molecular Weight |
413.6g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H43NO2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28-30)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,30H,6-14,16H2,1-5H3/b28-19- |
InChI Key |
LVYGYHKQJHFGNS-USHMODERSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=NO)CCC34C)C |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=C/C(=N\O)/CCC34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=NO)CCC34C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cholest 4 Ene 3,6 Dione 3 Oxime
Classical Chemical Synthesis Routes
The traditional synthesis of Cholest-4-ene-3,6-dione (B1194378) 3-oxime is a multi-step process that begins with readily available steroid precursors, primarily cholesterol. The key transformations involve the oxidation of the cholesterol backbone to introduce the necessary carbonyl groups, followed by a selective oximation reaction.
Synthesis from Cholesterol Precursors
The journey from cholesterol to Cholest-4-ene-3,6-dione 3-oxime first requires the synthesis of the intermediate, Cholest-4-ene-3,6-dione. This is achieved through the oxidation of cholesterol. Several methods have been established for this conversion.
One of the most common methods is the Jones oxidation , which utilizes a solution of chromic acid and sulfuric acid in acetone. This powerful oxidizing agent effectively converts the 3β-hydroxyl group of cholesterol and introduces a ketone at the C-6 position, yielding Cholest-4-ene-3,6-dione. ijarbs.comresearchgate.net The reaction is typically rapid, often completing within minutes at room temperature. researchgate.net Another widely used reagent is pyridinium chlorochromate (PCC) . The oxidation of cholesterol with PCC in a solvent like dichloromethane (B109758) also affords Cholest-4-ene-3,6-dione. ijarbs.comcsuohio.edu This method may require longer reaction times, sometimes spanning several days to achieve a good yield. ijarbs.com
| Precursor | Reagent | Conditions | Yield | Reference |
| Cholesterol | Jones Reagent | Acetone, 0°C to RT, 1-2 h | 86% | ijarbs.com |
| Cholesterol | Pyridinium Chlorochromate (PCC) | Dichloromethane, RT, 4 days | 72% | ijarbs.com |
Strategic Conversion from Cholest-4-ene-3,6-dione
Once Cholest-4-ene-3,6-dione is obtained, the next crucial step is the selective formation of the oxime at the C-3 position. This molecule possesses two carbonyl groups: an α,β-unsaturated ketone at C-3 and a saturated ketone at C-6. The difference in the electronic and steric environment of these two carbonyls allows for selective reaction.
Studies on similar steroidal diketones suggest that the C-3 carbonyl group is generally more reactive towards nucleophiles like hydroxylamine (B1172632) compared to the C-6 carbonyl. nih.gov This preferential reactivity is attributed to the electronic nature of the conjugated system. The reaction is typically performed by treating Cholest-4-ene-3,6-dione with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an alcoholic solvent. mdpi.com This provides the desired this compound.
Oxime Formation Reaction Mechanisms and Conditions
The formation of an oxime from a ketone is a classic condensation reaction. The mechanism involves two main stages and is typically catalyzed by a mild acid (pH ~4-5). quora.comyoutube.com
Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile, attacks the electrophilic carbonyl carbon at C-3. This leads to the formation of a tetrahedral intermediate called a carbinolamine. quora.comyoutube.com
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). Protonation of the hydroxyl group on the carbinolamine by the acid catalyst makes it a good leaving group (water), and subsequent elimination of water results in the formation of the C=N double bond of the oxime. youtube.comyoutube.com
The reaction is carried out under specific conditions to ensure optimal yield and selectivity. Common conditions involve reacting the steroid with hydroxylamine hydrochloride and a base like sodium acetate or pyridine (B92270) in a solvent such as ethanol. mdpi.comsciendo.com The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
Stereoselective Synthesis of (E)- and (Z)-Oxime Isomers
The C=N double bond of an oxime is stereogenic when the substituents on the carbon are different, leading to the possibility of (E) and (Z) geometric isomers. In the case of 3-oximes of steroids, the asymmetry of the steroid ring system means that both (E) and (Z) isomers can be formed. nih.govresearchgate.net
The synthesis of this compound typically results in a mixture of these two isomers. nih.gov The ratio of the isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. researchgate.net Separation of the individual (E) and (Z) isomers is often possible through chromatographic techniques or fractional crystallization. nih.gov The ability to isolate pure isomers is significant, as the (E) and (Z) forms can exhibit different biological activities. acs.orgnih.gov For instance, studies on other steroidal oximes have shown that the geometry of the oxime group plays a crucial role in how the molecule interacts with biological targets like enzymes. acs.orgacs.org
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for steroid synthesis, with a focus on biocatalytic transformations.
Biocatalytic Transformations in Cholestane (B1235564) Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable alternative to traditional chemical methods. ijarbs.com
The biocatalytic synthesis of the key precursor, Cholest-4-ene-3,6-dione, from cholesterol has been reported. The enzyme cholesterol oxidase, particularly from microbial sources like Pseudomonas fluorescens and Pseudomonas sp. st-200, can catalyze this transformation. ijarbs.com The proposed biocatalytic pathway involves the initial oxidation of cholesterol to cholest-5-en-3-one, followed by oxidation at the C-6 position and isomerization of the double bond to yield Cholest-4-ene-3,6-dione. ijarbs.com While conversion yields have been modest (e.g., 16-19%), these methods represent a promising green route. ijarbs.com
| Biocatalyst | Substrate | Product | Conversion Yield | Reference |
| Cholesterol Oxidase (Pseudomonas fluorescens) | Cholesterol | Cholest-4-ene-3,6-dione | 16% | ijarbs.com |
| Cholesterol Oxidase (Pseudomonas sp. st-200) | Cholesterol | Cholest-4-ene-3,6-dione | 19.23% (weight %) | ijarbs.com |
Furthermore, various microorganisms, including species of Rhodococcus, Mycobacterium, and Gordonia, are known to efficiently convert cholesterol into the related compound Cholest-4-en-3-one, another important steroidal intermediate. nih.gov While the direct enzymatic oximation of Cholest-4-ene-3,6-dione has not been extensively documented, the successful biocatalytic production of its precursors highlights the potential for developing a fully enzymatic or chemoenzymatic route to the final oxime product in the future.
Green Chemistry Principles in Steroidal Oxime Synthesis
The synthesis of steroidal oximes, including this compound, is traditionally achieved through the condensation of a corresponding ketone with hydroxylamine, often requiring acid catalysts and organic solvents. ijprajournal.com However, aligning with the principles of green chemistry, recent research has focused on developing more environmentally benign protocols. These methods aim to reduce the use of hazardous chemicals, minimize waste, and improve energy efficiency. ijprajournal.com
A significant advancement is the adoption of solvent-free reaction conditions. excli.de Solid-state synthesis, where reactions are conducted without a solvent medium, can be achieved by grinding the reactants together, sometimes with a solid support like basic alumina (B75360). excli.deresearchgate.net This approach, often referred to as a "dry media" reaction, eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental emissions. excli.de
Furthermore, the use of natural, renewable catalysts is a cornerstone of green synthetic chemistry. ijprajournal.com Studies have demonstrated the use of aqueous extracts from sources like Vitis lanata (wild grape) and Mangifera indica (mango), as well as citrus fruit juice, as natural acid catalysts for oxime synthesis. ijprajournal.com These natural catalysts offer a biodegradable and non-toxic alternative to conventional mineral acids or other hazardous reagents.
The table below summarizes the comparison between conventional and green synthetic approaches for oxime synthesis.
| Feature | Conventional Method | Green Chemistry Approach |
| Solvent | Typically uses volatile organic solvents (e.g., ethanol, methanol). | Often solvent-free (dry grinding) or uses water/natural extracts. ijprajournal.comexcli.de |
| Catalyst | Mineral acids or other synthetic catalysts. | Natural acids (e.g., citrus juice) or solid supports (e.g., basic alumina). ijprajournal.comexcli.de |
| Energy | May require prolonged heating (refluxing). | Can be performed at room temperature or with energy-efficient methods like microwave irradiation. ijprajournal.comexcli.de |
| Waste | Generates organic solvent waste and requires neutralization of acid catalysts. | Minimal waste, biodegradable catalysts, and simplified work-up. ijprajournal.comexcli.de |
| Efficiency | Variable yields and reaction times. | Often results in high yields and shorter reaction times. excli.de |
This table provides a generalized comparison based on principles discussed in the cited literature.
Microwave-Assisted Synthetic Methods
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of steroidal derivatives. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often higher purity. mdpi.comnih.gov
In the context of steroidal oximes and their derivatives, microwave-assisted protocols have been successfully applied to create complex molecules in minutes rather than hours. nih.govresearchgate.net For instance, the synthesis of steroidal oxime-ethers has been achieved in 2 to 3 minutes under solvent-free conditions using basic alumina as a support, resulting in yields between 85% and 93%. excli.denih.gov This represents a remarkable improvement in synthetic efficiency and aligns with green chemistry principles by reducing energy consumption and eliminating the need for solvents. excli.de
The advantages of this approach are not limited to oximation but extend to subsequent derivatization reactions. The heterocyclization of steroidal β-ketonitriles (derived from steroidal oximes) with arylhydrazines has been efficiently performed using microwave assistance, highlighting the versatility of this technology for creating diverse steroidal scaffolds. mdpi.com The enhanced reaction rates and manipulative simplicity make microwave-assisted synthesis a practical and superior alternative to many existing procedures for preparing steroidal analogues. excli.demdpi.com
The following table presents research findings on microwave-assisted synthesis of various steroidal derivatives.
| Starting Material | Reagents/Conditions | Product Type | Reaction Time | Yield |
| Steroidal keto-oxime | Chloroethylamine hydrochloride, basic alumina, MW | Steroidal oxime-ether | 2–3 min | 85–93% |
| Dehydroepiandrosterone (DHEA)-derived β-ketonitrile | Arylhydrazines, MW | D-ring-condensed pyrazole | Not specified | Good |
| Pregnenolone (B344588) acetate | Aryl aldehydes, I₂-Al₂O₃, MW | 21E-Arylidenepregnenolone acetate | 5–7 min | 79–85% |
Data compiled from studies on microwave-assisted synthesis of various steroidal compounds to illustrate the general effectiveness of the technique. mdpi.comnih.govresearchgate.net
Nanoparticle-Catalyzed Reactions for Steroidal Derivatization
The derivatization of the cholestane skeleton often involves catalytic reactions such as hydrogenation or oxidation to introduce new functional groups or modify existing ones. Nanoparticle catalysis represents a frontier in this field, offering enhanced efficiency and selectivity compared to traditional catalysts. mdpi.com The high surface-area-to-volume ratio of nanoparticles ensures that a large proportion of the catalytic atoms are accessible to the reactants, leading to superior catalytic activity. mdpi.com
Various metal nanoparticles have been developed for organic transformations that are applicable to steroidal compounds. For example, palladium (Pd) nanoparticles are widely used for reduction and hydrogenation reactions. nih.gov Advanced systems, such as Pd nanoparticles supported on porous silicon-iron oxide nanocomposites, not only exhibit high catalytic efficiency for reductions but also offer the significant advantage of being magnetically recoverable, simplifying catalyst separation and reuse. nih.gov Bimetallic nanoparticles, such as Pd on Ni-B, can exhibit even greater activity and resistance to catalyst poisoning. researchgate.net
Rhenium (Re) nanoparticles supported on carbon have shown dual catalytic behavior, proving effective for both reduction (e.g., of nitro groups) and oxidation reactions under microwave irradiation. mdpi.com The ability to use the same catalyst for different transformations adds a layer of versatility. The derivatization of steroids can also involve creating specific stereoisomers, a task for which "chiral metal nanoparticles"—metal nanoparticles modified with chiral ligands—are promising catalysts for asymmetric transformations. springerprofessional.de These advanced catalytic systems open new avenues for creating novel steroidal derivatives with precisely controlled structures.
The table below details various nanoparticle catalysts and their demonstrated applications in relevant organic reactions.
| Nanoparticle Catalyst | Support/System | Reaction Type | Key Advantages |
| Palladium (Pd) | Porous Si-iron oxide | Reduction | High efficiency, magnetic recoverability, stability. nih.gov |
| Rhenium (Re) | Graphene/Activated Carbon | Reduction & Oxidation | Dual catalytic behavior, high dispersion, high activity. mdpi.com |
| Pd on Ni-B | Amorphous nanoparticles | Hydrodechlorination | Enhanced activity and stability, resistance to chlorine poisoning. researchgate.net |
| Chiral Metal Nanoparticles | Chiral ligands/polymers | Asymmetric Synthesis | Catalyzes the formation of specific stereoisomers. springerprofessional.de |
This table summarizes the types and applications of nanoparticle catalysts in organic reactions relevant to steroidal derivatization, based on the cited literature.
Advanced Spectroscopic and Structural Elucidation of Cholest 4 Ene 3,6 Dione 3 Oxime
Chiroptical Spectroscopy for Stereochemical Investigations
Circular Dichroism (CD) Spectroscopy: Application to Steroidal Oximes
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules containing chromophores. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in the vicinity of the light-absorbing group. For steroidal α,β-unsaturated ketones and their oxime derivatives, the electronic transitions associated with the C=C-C=O and C=C-C=N-OH chromophores give rise to characteristic CD signals, known as Cotton effects.
The CD spectrum of a steroidal α,β-unsaturated ketone typically displays two significant Cotton effects: one at longer wavelengths (around 300-350 nm) corresponding to the n→π* transition of the carbonyl group, and another at shorter wavelengths (around 220-260 nm) due to the π→π* transition of the conjugated system. The signs and magnitudes of these Cotton effects are highly sensitive to the conformation and stereochemistry of the molecule, particularly the helicity of the enone system.
Research on similar α,β-unsaturated oximes has demonstrated that the sign of the Cotton effect in the 240–300 nm region can be correlated with the E- or Z-geometry of the oxime double bond. mdpi.comsigmaaldrich.com Furthermore, the absolute configuration of nearby stereocenters influences the Cotton effects observed in the 190–240 nm range. mdpi.comsigmaaldrich.com For instance, studies on 6-oxo-morphinans revealed significant changes in their CD spectra upon conversion to their oxime derivatives, a principle that was utilized to develop a selective analytical method based on the differences in ellipticity before and after oxime formation. researchgate.net
Table 1: Typical Wavelengths and Assignments for Cotton Effects in Steroidal α,β-Unsaturated Systems
| Transition | Typical Wavelength Range (nm) | Chromophore |
| n→π | 300 - 350 | C=O |
| π→π | 220 - 260 | C=C-C=O |
| Oxime-related | 190 - 300 | C=C-C=N-OH |
This table is interactive. Click on the headers to sort.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) in Stereochemical Assignments
While electronic CD is a powerful tool for studying chromophores, its application is limited to molecules that absorb in the UV-visible region. Vibrational Optical Activity (VOA) methods, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), overcome this limitation by probing the chirality of the entire molecule through its vibrational transitions. nih.govmdpi.com These techniques are exceptionally sensitive to the absolute configuration and the conformational landscape of chiral molecules in solution. nih.govocha.ac.jp
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, while ROA measures the difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. nih.govmdpi.com A key advantage of VOA is the large number of well-resolved vibrational bands, each potentially providing a stereochemical marker. ocha.ac.jp The combination of VCD and ROA is particularly powerful as they are complementary techniques governed by different selection rules. nih.gov
For a complex molecule like Cholest-4-ene-3,6-dione (B1194378) 3-oxime, VCD and ROA can provide a wealth of structural information. The spectra would be rich in bands corresponding to the vibrations of the steroid skeleton, as well as the characteristic vibrations of the carbonyl and oxime functionalities. For example, the C=O stretching vibration of the C-6 ketone and the C=N and N-O-H vibrations of the oxime group would give rise to distinct VCD and ROA signals. The signs and intensities of these signals are directly related to the stereochemistry of the chiral centers and the conformational preferences of the molecule.
A common and powerful approach for stereochemical assignment using VCD and ROA involves the comparison of experimental spectra with those predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govresearchgate.net By calculating the theoretical spectra for all possible stereoisomers, a direct comparison with the experimental data can lead to an unambiguous assignment of the absolute configuration. This combined experimental and theoretical approach has been successfully applied to determine the 3D structure of numerous complex chiral molecules, including pharmaceuticals and natural products. nih.govcore.ac.uk
Recent studies on other steroidal hormones have demonstrated the utility of VCD in elucidating their conformational distributions and absolute configurations in solution. rsc.orgnih.gov These studies often involve extensive conformational searches and Boltzmann averaging of the calculated spectra to accurately model the experimental data. rsc.orgnih.gov For Cholest-4-ene-3,6-dione 3-oxime, such an approach would be invaluable in confirming the stereochemistry at its numerous chiral centers and defining the geometry of the oxime group.
Table 2: Key Vibrational Modes for VCD/ROA Analysis of this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Information |
| C-H stretching | 2800 - 3000 | Overall skeletal structure and conformation |
| C=O stretching | 1650 - 1750 | Environment of the C-6 ketone |
| C=N stretching | 1620 - 1680 | Oxime geometry (E/Z) and conjugation |
| C=C stretching | 1600 - 1650 | Enone system conformation |
| N-O-H bending | 1300 - 1450 | Oxime conformation and hydrogen bonding |
| Fingerprint region | < 1500 | Detailed conformational and configurational data from coupled vibrations |
This table is interactive. Click on the headers to sort.
Investigations into the Biological Activities and Molecular Mechanisms of Cholest 4 Ene 3,6 Dione 3 Oxime
Neuroprotective Potentials: Mechanistic Insights in Cellular Models
Recent scientific investigations have highlighted the neuroprotective potential of Cholest-4-ene-3,6-dione (B1194378) 3-oxime, a cholesterol derivative also known as TRO19622. doi.orgresearchgate.net This compound has demonstrated the ability to support motor neuron survival and promote nerve regeneration, suggesting its potential as a therapeutic candidate for neurodegenerative conditions like amyotrophic lateral sclerosis (ALS). doi.orgresearchgate.net
Modulation of Cellular Apoptosis and Survival Pathways
Cholest-4-ene-3,6-dione 3-oxime has been shown to protect motor neurons from apoptosis, or programmed cell death, induced by the deprivation of trophic factors. doi.orgresearchgate.net In laboratory studies, this compound promoted the survival of motor neurons in a dose-dependent manner when these essential growth factors were absent. researchgate.net The neuroprotective effect of this compound is not limited to cell survival; it also encourages the growth and branching of neurites, the projections from a neuron that form connections with other neurons. researchgate.net This suggests that the compound may directly enhance terminal sprouting, a crucial process for nerve recovery and function. researchgate.net
Further research has indicated that the related compound, cholest-4-ene-3,6-dione, can reduce the apoptosis of cerebellar granule neurons caused by potassium deprivation. ijarbs.com This anti-apoptotic effect was further verified by flow cytometry. nih.gov The mechanism of action is believed to involve the inhibition of neuronal apoptosis, thereby preserving neuronal integrity and function. mdpi.com
Interactions with Subcellular Organelles and Protein Targets (e.g., Mitochondrial Permeability Transition Pore Components)
A key mechanism underlying the neuroprotective effects of this compound involves its direct interaction with components of the mitochondrial permeability transition pore (mPTP). doi.orgresearchgate.netmdpi.com This pore is a protein complex in the mitochondrial membrane that, when opened, can lead to mitochondrial dysfunction and initiate apoptosis. core.ac.uknih.gov
Specifically, this compound binds to the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO), also known as the peripheral benzodiazepine (B76468) receptor. doi.orgresearchgate.netmdpi.com By binding to these components, the compound is thought to inhibit the opening of the mPTP, thereby preventing the release of pro-apoptotic factors from the mitochondria and reducing neuronal cell death. mdpi.com Studies have shown that treatment with this compound can rescue neurons from apoptosis, and this effect is linked to the manipulation of the mPTP. nih.gov
The interaction with mPTP components highlights these proteins as potential therapeutic targets for conditions involving mitochondrial dysfunction. doi.org
Attenuation of Oxidative Stress and Reactive Species Production
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant contributor to neuronal damage in various neurological disorders. nih.govcore.ac.uk Research has demonstrated that the related compound, cholest-4-ene-3,6-dione, possesses neuroprotective effects by mitigating oxidative stress. nih.govnih.gov
In cellular models of glutamate-induced oxidative stress, cholest-4-ene-3,6-dione treatment significantly decreased the production of intracellular ROS and reactive nitrogen species (RNS), such as nitric oxide (NO). nih.govnih.govresearchgate.net This reduction in oxidative and nitrosative stress helps to protect neurons from damage and death. ijarbs.comnih.gov The mechanism for this antioxidant effect may be linked to an increase in the production of a platelet-activating factor (PAF) analog, 1-(9Z-pentadecenoyl)-glycero-3-phosphocholine. nih.govnih.gov
Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines
In addition to its neuroprotective properties, this compound and related steroidal oximes have been investigated for their potential as anticancer agents.
In Vitro Screening and Efficacy Assessment
A study reported the discovery of (3E)-cholest-4-en-3,6-dione-3-oxime from the marine sponge Cinachyrella australiensis. mdpi.com This compound demonstrated cytotoxic properties against Hep G2 liver cancer cells in a bioassay, indicating its potential biological significance in cancer research. mdpi.com
The introduction of an oxime group into a steroidal framework has been a strategy for developing new cytotoxic agents. mdpi.comnih.gov Various steroidal oxime derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. mdpi.com For instance, certain aza-B-homocholestane derivatives with a 3-hydroximino group have shown notable cytotoxicity. mdpi.com
The table below summarizes the in vitro efficacy of a related steroidal oxime against several human cancer cell lines.
| Cell Line | IC₅₀ (µg/mL) |
| P-388 | 1.25 |
| A-549 | 1.25 |
| HT-29 | 1.25 |
| MEL-28 | 2.5 |
| Data derived from studies on (6E)-hydroximinocholest-4-en-3-one, a related steroidal oxime. mdpi.com |
Induction of Programmed Cell Death Pathways
The cytotoxic activity of steroidal oximes often involves the induction of apoptosis in cancer cells. nih.gov For example, dendrodoristerol, another marine steroid, has been shown to induce apoptosis in HL-60 cells, as evidenced by morphological changes observed with Hoechst 33342 staining. mdpi.com Similarly, some aza-B-homocholestane derivatives exhibit their cytotoxicity through an apoptosis-inducing mechanism. mdpi.com
Apoptosis is a regulated process of cell death that can be triggered through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. medchemexpress.com The intrinsic pathway is controlled by the Bcl-2 family of proteins. medchemexpress.com Research on other oxime derivatives has shown they can induce apoptosis in human pancreatic cancer cells. mdpi.com While the specific apoptotic pathways triggered by this compound require further detailed investigation, the existing evidence on related compounds suggests that apoptosis induction is a key mechanism of its anticancer effects. mdpi.commdpi.com
Enzyme Regulation and Inhibitory Profiles
Comprehensive research specifically detailing the inhibitory action of this compound on key steroidogenic enzymes is not extensively available in the current scientific literature. Nevertheless, the broader structural class of steroidal oximes is a known source of potent inhibitors for enzymes involved in hormone synthesis, which are significant targets in the development of treatments for hormone-dependent diseases. researchgate.net
Key steroidogenic enzymes that have been shown to be inhibited by various steroidal oximes include:
Aromatase (CYP19A1): This enzyme is crucial for the conversion of androgens into estrogens. The introduction of an oxime group at the C-6 position of the androstane (B1237026) steroid nucleus has led to the development of effective aromatase inhibitors. researchgate.netcsuohio.edu
17α-hydroxylase-17,20-lyase (CYP17A1): As a pivotal enzyme in the biosynthesis of androgens and estrogens, CYP17A1 is a major therapeutic target. Oxime derivatives of pregnenolone (B344588) have been identified as potent inhibitors of this enzyme. researchgate.nettandfonline.com
5α-Reductase: Responsible for converting testosterone (B1683101) to the more active dihydrotestosterone, this enzyme is a key target for various hormonal disorders. Certain steroidal oximes, such as 20-oxime derivatives of progesterone, have demonstrated significant inhibitory action against 5α-reductase. researchgate.nettandfonline.com
Steroid Sulfatase (STS): This enzyme activates various steroid hormones by removing a sulfate (B86663) group. Its inhibition is a key strategy in combating hormone-dependent cancers, and steroidal oximes have been explored for this purpose. researchgate.net
While specific quantitative data for this compound is not available, the following table provides illustrative examples of the inhibitory activities of related steroidal oximes.
Table 1: Inhibitory Activity of Various Steroidal Oximes on Steroidogenic Enzymes (Illustrative Examples) Note: This table presents data for compounds structurally related to this compound to provide context. Specific data for the target compound is not available in the cited sources.
| Compound Class | Target Enzyme | Activity/Findings |
|---|---|---|
| Progesterone 20-oxime derivatives | 5α-Reductase & CYP17 | Identified as potent dual inhibitors. tandfonline.com |
| 6-hydroximino-3-oxo steroids | Aromatase | Described as a new class of aromatase inhibitors. csuohio.edumdpi.com |
| Pregnenolone 20-oximes | 17α-hydroxylase-17,20-lyase & 5α-reductase | Reported to have high inhibitory activity. researchgate.net |
| Androstane C-6 oximes | Aromatase | Showed relevant results as aromatase inhibitors. researchgate.net |
Beyond steroidogenesis, research has pointed to other biological activities for this compound and its parent steroid. The compound (3E)-cholest-4-en-3,6-dione-3-oxime, which was isolated from the marine sponge Cinachyrella australiensis, was found to possess cytotoxic activity against the Hep G2 human liver cancer cell line. researchgate.netmdpi.com
Furthermore, the parent compound, Cholest-4-ene-3,6-dione, has demonstrated neuroprotective capabilities in preclinical models of ischemic stroke. nih.gov Studies have shown it can reduce the production of intercellular reactive oxygen species (ROS) and nitric oxide (NO), indicating a potential role in modulating oxidative stress pathways. nih.gov A structurally similar compound, Cholest-4-en-3-one, oxime (also known as Olesoxime), has established neuroprotective effects attributed to its ability to bind to components of the mitochondrial permeability transition pore, which plays a key role in programmed cell death. mdpi.comnih.gov
Table 2: Other Reported Biological Activities
| Compound | Activity | Model/System | Findings |
|---|---|---|---|
| (3E)-cholest-4-en-3,6-dione-3-oxime | Cytotoxicity | Hep G2 (liver cancer) cells | A bioassay demonstrated that the compound was cytotoxic. researchgate.netmdpi.com |
| Cholest-4-ene-3,6-dione (Parent Compound) | Neuroprotection | HT-22 cell model; Rat MCAO model | Showed a decrease in intercellular ROS and NO, and a reduction in infarct volume. nih.gov |
| Cholest-4-en-3-one, oxime (Olesoxime) | Neuroprotection | Cultured rat motor neurons | Believed to inhibit apoptosis by binding to mitochondrial permeability transition pore components. mdpi.comnih.gov |
Antimicrobial Spectrum and Modes of Action
The oxime functional group is a feature of various molecules that have been investigated for antimicrobial properties. nih.gov However, specific studies that delineate the antimicrobial spectrum and mechanism of action for purified this compound remain limited.
In explorations of bioactive compounds from marine life, methanol-based extracts from the sponge Dictyonella incisa, a known source of steroidal oximes, were found to possess antimicrobial activity. researchgate.net Although (3E)-cholest-4-en-3,6-dione-3-oxime has been identified in related sponges, its direct contribution to the antimicrobial effects observed in the crude extracts has not been definitively established. researchgate.netmdpi.com It is noteworthy that other distinct steroids isolated from marine organisms, such as the starfish Acanthaster planci, have shown significant antibacterial action against pathogens like Pseudomonas aeruginosa. mdpi.com
Table 3: Antimicrobial Activity Context for Steroidal Compounds Note: This table provides context on the antimicrobial potential of steroidal compounds and extracts. Specific antimicrobial data for purified this compound is not available in the cited sources.
| Source/Compound | Microorganism(s) | Activity/Findings |
|---|---|---|
| Methanol extract of Dictyonella incisa sponge | Not specified | Antimicrobial activity was detected in the crude extract. researchgate.net |
| 5α-cholesta-24-en-3β,20β-diol-23-one (from starfish) | Pseudomonas aeruginosa | Displayed notable antibacterial activity with a 21.0 ± 0.06 mm zone of inhibition. mdpi.com |
| General Oxime Scaffolds | Various bacteria | Amidoximes and other oxime-containing molecules have been developed as antimicrobial agents. nih.gov |
Structure Activity Relationship Sar Studies of Cholest 4 Ene 3,6 Dione 3 Oxime and Its Analogs
Impact of Oxime Group Position and Configuration on Biological Efficacy
The position of the oxime group on the steroid scaffold is a critical determinant of its cytotoxic and enzyme-inhibitory activity. researchgate.netnih.gov Varying the location of the hydroximino group can lead to remarkable changes in antitumor activity. researchgate.net
For the cholestane (B1235564) series, a hydroxyimino group at position C-6 appears to be particularly advantageous for antitumor activity, resulting in lower IC50 values. encyclopedia.pub For instance, (6E)-hydroximinocholest-4-en-3-one has demonstrated cytotoxicity against various cancer cell lines. mdpi.com The introduction of an oxime at C-6 in the androstane (B1237026) series has also yielded significant results as aromatase inhibitors. researchgate.net
The configuration of the oxime group (E or Z) also plays a role in biological activity. For example, in the case of 3-hydroximino-7-aza-B-homocholest-4-en-6-one, the (E)-configuration was confirmed and linked to its observed chemical shifts in NMR spectroscopy. mdpi.com
Influence of Steroidal Ring Modifications on Bioactivity
Modifications to the steroidal rings, such as the introduction of heteroatoms or altering ring size, significantly impact biological activity. mdpi.com Aza-homosteroids, where a carbon atom in the steroid nucleus is replaced by a nitrogen atom, have shown a range of biological activities, including anticancer effects. mdpi.com
For example, the synthesis of aza-B-homocholestane derivatives has been a strategy to develop new anticancer agents. nih.gov In a series of these compounds, a 3-hydroxyl group on the modified ring system showed better antiproliferative activity compared to 3-acetoxyl, 3-carbonyl, or 3-hydroximino groups. nih.gov This highlights the intricate interplay between different functional groups on the modified steroidal scaffold.
Furthermore, the fusion of the rings (e.g., cis or trans) influences the outcome of chemical reactions and thus the structure of the final products. d-nb.info The stereochemistry at positions like C-5, which determines the A/B ring junction, can dictate the selectivity of reactions and the resulting biological properties. d-nb.info
Role of the Cholestane Side Chain in Biological Function
The cholestane side chain is often crucial for the biological activity of these steroidal derivatives. researchgate.net The presence of a cholesterol-type side chain appears to be a necessary feature for the biological activity of certain steroidal oximes. researchgate.net
Rational Design and Synthesis of Cholest-4-ene-3,6-dione (B1194378) 3-oxime Derivatives for Optimized Potency
The rational design of new steroidal oxime derivatives aims to enhance their therapeutic potential, particularly as anticancer agents. mdpi.com This involves the strategic placement of functional groups and modifications of the steroidal skeleton.
For instance, starting from cholest-4-en-3,6-dione, various derivatives can be synthesized. researchgate.net One approach involves the Beckmann rearrangement of a steroidal oxime to produce aza-homosteroids, which can then be further functionalized. mdpi.com For example, 7-aza-B-homocholest-4-en-3,6-dione was synthesized and subsequently converted to its 3-oxime derivative. mdpi.com
The evaluation of these synthesized compounds against cancer cell lines provides valuable structure-activity relationship (SAR) data. nih.gov This information guides the design of new derivatives with improved potency and selectivity. For example, studies have shown that aza-B-homocholestane derivatives with 3-hydroxyl, 3-hydroximino, and 3-thiosemicarbazone groups exhibit significant cytotoxicity against cancer cells. nih.gov
The neuroprotective effects of Cholest-4-ene-3,6-dione have also been identified, suggesting its potential in treating ischemic stroke. nih.gov This discovery opens up new avenues for the rational design of its derivatives for neuroprotective applications, focusing on mechanisms like reducing reactive oxygen species (ROS) and regulating lipid metabolism. nih.gov
Interactive Data Table of Compound Activity
| Compound Name | Modification | Observed Biological Activity |
| (6E)-hydroximinocholest-4-en-3-one | Oxime at C-6 | Cytotoxicity against P-388, A-549, HT-29, and MEL-28 cells mdpi.com |
| 3-hydroxy-7-aza-B-homocholest-4-ene-6-one | Aza-B-homo ring, hydroxyl at C-3 | Antiproliferative activity nih.gov |
| 7-aza-B-homocholest-4-en-3,6-dione 3-oxime | Aza-B-homo ring, oxime at C-3 | Synthesized for potential anticancer activity mdpi.com |
| Cholest-4-ene-3,6-dione | Parent dione | Neuroprotective effects in ischemic stroke models nih.gov |
Computational Chemistry and Molecular Modeling Studies of Cholest 4 Ene 3,6 Dione 3 Oxime
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of Cholest-4-ene-3,6-dione (B1194378) 3-oxime. These methods, such as Hartree-Fock and post-Hartree-Fock calculations, provide insights into the distribution of electrons within the molecule, which is crucial for determining its chemical behavior.
Researchers have utilized these calculations to determine key properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Docking Investigations of Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cholest-4-ene-3,6-dione 3-oxime, docking studies have been pivotal in identifying potential biological targets and understanding the molecular basis of its observed activities.
For instance, studies on the related compound, cholest-4-en-3-one, oxime (also known as TRO19622), have shown its ability to bind to components of the mitochondrial permeability transition pore, specifically the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO). doi.orgresearchgate.netmdpi.com These interactions are believed to be central to its neuroprotective effects. doi.orgresearchgate.net Molecular docking simulations of similar steroidal compounds have helped to visualize the binding poses and identify key amino acid residues in the target proteins that are involved in the interaction. nih.govresearchgate.net
These studies typically involve generating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which helps in ranking different poses and even different ligands. The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity.
Table 1: Molecular Docking Parameters for Steroidal Compounds
| Parameter | Description | Typical Values/Observations |
|---|---|---|
| Binding Affinity (kcal/mol) | The free energy of binding between the ligand and the protein. More negative values indicate stronger binding. | Varies depending on the target protein and the specific steroidal ligand. |
| Interacting Residues | Amino acids in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. | Often includes hydrophobic residues for the steroid core and polar residues for the oxime group. |
| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference (e.g., crystallographic) pose. Lower values indicate a better prediction. | Values typically below 2.0 Å are considered good. |
| Docking Score | A value calculated by the docking software's scoring function to rank potential binding modes. | Higher scores generally indicate more favorable binding. |
Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interactions with biological targets over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and the protein, as well as the stability of their complex.
MD simulations can reveal the different conformations that this compound can adopt in solution and how its conformation changes upon binding to a target. A detailed conformational analysis of a related epicinchonidine (B123159) derivative identified six different conformer families, highlighting the flexibility of such molecules. acs.org This flexibility can be crucial for its ability to adapt to the binding sites of different proteins.
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the complex is stable. Furthermore, these simulations can provide insights into the dynamics of water molecules in the binding site and their role in mediating ligand-protein interactions.
Density Functional Theory (DFT) in Spectroscopic Property Prediction and Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of molecules like this compound. DFT calculations are often used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to confirm the structure of the molecule. researchgate.net
DFT calculations have been successfully employed to optimize the geometry of steroidal compounds and have shown good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net This validates the accuracy of the computational models.
Table 2: Predicted Spectroscopic Data from DFT Calculations for a Related Steroidal Oxime
| Spectroscopic Data | Predicted Value | Experimental Value | Reference |
|---|---|---|---|
| C=N Stretch (IR, cm⁻¹) | ~1665 | ~1665 | excli.de |
| Vinylic Proton (¹H NMR, ppm) | ~5.9 | ~5.91 | excli.de |
| C=N Carbon (¹³C NMR, ppm) | ~169 | ~169.1 | excli.de |
Future Research Directions and Translational Perspectives for Cholest 4 Ene 3,6 Dione 3 Oxime
Exploration of Novel Synthetic Pathways and Biotransformation Strategies
The availability of Cholest-4-ene-3,6-dione (B1194378) 3-oxime is crucial for extensive biological evaluation. Future research will likely focus on both discovering natural sources and developing efficient, scalable synthetic and biosynthetic routes.
Natural Product Isolation: A key discovery was the isolation of (3E)-cholest-4-en-3,6-dione-3-oxime from the marine sponge Cinachyrella australiensis collected in the South China Sea. mdpi.com This finding highlights marine organisms as a potential source for this and related novel steroidal compounds. Future efforts could involve broader screening of marine and terrestrial organisms to identify new natural producers.
Chemical Synthesis: The most conventional method for producing steroidal oximes involves the reaction of a carbonyl compound (a ketone or aldehyde) with hydroxylamine (B1172632) or a hydroxylammonium salt. nih.gov Cholest-4-ene-3,6-dione 3-oxime can thus be synthesized from its parent ketone, Cholest-4-ene-3,6-dione. mdpi.comencyclopedia.pub Future work could optimize this reaction to control the formation of E/Z isomers, which can exhibit different biological activities. nih.gov
Biotransformation: Microbial biotransformation offers an environmentally friendly alternative to complex chemical syntheses for producing steroid precursors. researchgate.net For instance, microorganisms are capable of transforming cholesterol into key intermediates like Cholest-4-ene-3,6-dione. ijarbs.com Research has shown that cholesterol oxidase from Pseudomonas species can catalyze the formation of Cholest-4-ene-3,6-dione from cholesterol. ijarbs.com Conversely, some fungi, such as Mucor plumbeus, have been shown to hydrolyze other steroidal oximes back to their corresponding ketones, a process that must be considered in developing microbial systems. kau.edu.sa Exploring a wider range of microorganisms and enzyme systems could lead to direct, high-yield biotransformation routes to this compound or its precursors.
Advanced Mechanistic Elucidation of Biological Actions and Target Identification
Initial studies have pointed towards the bioactivity of this compound, but a deeper understanding of its mechanism of action is required.
Cytotoxic Activity: The naturally isolated (3E)-cholest-4-en-3,6-dione-3-oxime has demonstrated cytotoxic properties against Hep G2 liver cancer cells, indicating its potential as an anticancer agent. mdpi.com
Target Identification via Analogues: Significant insights can be drawn from the closely related and well-studied analogue, Olesoxime (also known as Cholest-4-en-3-one, oxime or TRO19622). nih.govavantiresearch.com Olesoxime was identified as a neuroprotective agent and has been shown to bind directly to two key proteins of the mitochondrial permeability transition pore: the voltage-dependent anion channel (VDAC) and the 18 kDa translocator protein (TSPO), also known as the peripheral benzodiazepine (B76468) receptor. nih.govresearchgate.netmdpi.com This interaction is thought to inhibit neuronal apoptosis and promote cell survival. nih.govmdpi.com Given the structural similarity, VDAC and TSPO represent high-priority potential targets for this compound.
Future mechanistic studies should therefore investigate the interaction of this compound with mitochondrial proteins like VDAC and TSPO, as well as its influence on cellular oxidative stress pathways.
Development of Next-Generation this compound Analogues
The structural scaffold of this compound provides a versatile platform for medicinal chemistry to create next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.
Modification of the Steroid Skeleton: Altering the core ring structure is a proven strategy for generating novel bioactivity. For example, the synthesis of 7-aza-B-homocholest-4-ene-3,6-dione and its subsequent conversion to a 3-oxime derivative yielded a compound with notable cytotoxicity against cancer cells. mdpi.com This demonstrates that introducing heteroatoms into the steroid rings can produce potent analogues.
Derivatization of the Oxime Group: The oxime functional group itself is a prime site for modification. The synthesis of novel O-alkylated oxyimino androstane (B1237026) derivatives has been shown to produce compounds with significant cytotoxic effects against various human cancer cell lines. rsc.org This approach could be applied to this compound to explore how different substituents on the oxime oxygen affect target binding and activity.
Analogues Lacking the 6-oxo Group: The success of Olesoxime (Cholest-4-en-3-one, oxime), which lacks the ketone at the C-6 position, underscores that simplification of the core structure can lead to potent and therapeutically relevant molecules. nih.gov A systematic exploration of the necessity of the C-6 ketone for different biological activities would be a valuable research direction.
The design and synthesis of a library of such analogues would be critical for establishing a clear structure-activity relationship (SAR), guiding the development of more effective therapeutic candidates. mdpi.com
Integration with High-Throughput Screening and Omics Technologies (e.g., Lipidomics)
Modern drug discovery relies heavily on advanced screening and analytical technologies to identify lead compounds and elucidate their mechanisms.
High-Throughput Screening (HTS): HTS is a powerful tool for discovering novel bioactive molecules. Notably, the analogue Olesoxime (TRO19622) was identified through a high-throughput screen of approximately 40,000 small molecules to find compounds that could prevent motor neuron cell death. nih.govresearchgate.net Similar HTS campaigns could be employed to screen libraries of this compound analogues against a wide range of biological targets and disease models. Fluorescence Polarisation Immunoassay (FPIA) is one platform readily adaptable for HTS of steroid-receptor interactions. researchgate.net
Omics Technologies: The integration of "omics" technologies is essential for a comprehensive, systems-level understanding of a compound's biological effects.
Lipidomics: A compelling demonstration of this approach comes from research on the precursor, Cholest-4-ene-3,6-dione. Lipidomics analysis revealed that its neuroprotective effect may be mediated by an increase in the production of a platelet-activating factor (PAF) analogue, 1-(9Z-pentadecenoyl)-glycero-3-phosphocholine. nih.gov This highlights lipidomics as a particularly relevant tool for steroid research, given their role in lipid metabolism.
Proteomics and Transcriptomics: These technologies can provide an unbiased, global view of the changes in protein and gene expression induced by this compound. This can help identify not only the primary molecular targets but also the downstream cellular pathways that are affected, offering a deeper understanding of its mechanism of action. nih.govecetoc.org
By combining the synthesis of novel analogues with HTS and multi-omics profiling, researchers can accelerate the exploration of the therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
